molecular formula C15H18N2O4 B556939 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 501015-21-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Cat. No.: B556939
CAS No.: 501015-21-0
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under controlled conditions.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the cyanophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine or other functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc protecting group.

Major Products

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Free amino acids after removal of the Boc group.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyanophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the nitrile group, leading to different reactivity and applications.

Properties

IUPAC Name

(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375878
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-21-0
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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